Olaparib is a first-in-class, orally active poly(ADP-ribose) polymerase (PARP) inhibitor targeting PARP1 and PARP2. In procurement and material selection, it serves as the definitive reference standard for synthetic lethality assays in BRCA-mutated models. As a Biopharmaceutics Classification System (BCS) Class IV compound with an aqueous solubility of approximately 0.1 mg/mL, bulk Olaparib is frequently procured by formulation scientists to evaluate amorphous solid dispersions, lipid-based nanocarriers, and solubility-enhancing excipients [1]. Unlike newer analogs optimized for extreme trapping potency or altered metabolic profiles, Olaparib provides a balanced, highly characterized baseline of catalytic inhibition and moderate PARP trapping, making it an indispensable control material for comparative oncology and pharmacokinetic research [2].
Substituting Olaparib with other PARP inhibitors like Talazoparib, Rucaparib, or Veliparib fundamentally alters both the mechanism of cytotoxicity and the off-target pharmacological profile. For example, Talazoparib induces cytotoxicity primarily through extreme PARP-DNA trapping rather than pure catalytic inhibition, shifting the experimental phenotype[1]. Furthermore, Rucaparib exhibits significant off-target kinase inhibition (e.g., PIM1, CDK1), which confounds assays requiring strict PARP selectivity [2]. From a processability standpoint, Olaparib's specific BCS Class IV profile (pKa ~12.07) demands distinct solid dispersion methodologies (such as HPMC-based spray drying) that cannot be directly translated to more soluble analogs, making exact procurement critical for formulation reproducibility [3].
When selecting a PARP inhibitor for mechanistic studies, off-target kinase inhibition can confound results. Olaparib demonstrates strict selectivity for PARP enzymes with no relevant affinity for a panel of 16 common kinases. In direct contrast, the comparator Rucaparib exhibits significant off-target micromolar affinity for 9 of these kinases, including PIM1 (IC50 = 1.2 µM), CDK1 (1.4 µM), and DYRK1A (1.4 µM) [1]. Consequently, researchers requiring a clean PARP-inhibition phenotype without unintended G2/M cell cycle arrest driven by off-target kinase binding must prioritize Olaparib over Rucaparib.
| Evidence Dimension | Off-target kinase binding affinity (IC50) |
| Target Compound Data | No relevant affinity for 16 tested kinases (IC50 > 100 µM) |
| Comparator Or Baseline | Rucaparib: PIM1 IC50 = 1.2 µM, CDK1 IC50 = 1.4 µM |
| Quantified Difference | >80-fold higher selectivity for Olaparib against PIM1/CDK1 |
| Conditions | In vitro kinase binding affinity profiling |
Procuring Olaparib ensures that observed cellular phenotypes are driven by PARP inhibition rather than confounding off-target kinase suppression.
PARP inhibitors differ vastly in their ability to trap PARP1 on DNA, a mechanism distinct from catalytic inhibition. Olaparib serves as the standard moderate trapper. Talazoparib is approximately 100-fold more potent at trapping PARP-DNA complexes than Olaparib, leading to a phenotype where trapping-induced cytotoxicity overshadows catalytic inhibition [1]. Conversely, Veliparib is 5 to 10 times weaker at trapping than Olaparib [2]. For procurement, Olaparib is the necessary benchmark material to establish a baseline where both catalytic inhibition and moderate trapping contribute to synthetic lethality, without the extreme trapping toxicity of Talazoparib.
| Evidence Dimension | PARP-DNA complex trapping efficiency |
| Target Compound Data | Moderate trapping baseline (1x) |
| Comparator Or Baseline | Talazoparib: ~100x more potent trapping; Veliparib: 5-10x weaker trapping |
| Quantified Difference | 100-fold difference in trapping potency vs. Talazoparib |
| Conditions | Cellular DNA binding assays with methyl methanesulfonate (MMS) treatment |
Olaparib provides the essential middle-ground reference standard for evaluating the relative trapping vs. catalytic inhibition ratio of novel PARP candidates.
Olaparib is a classic Biopharmaceutics Classification System (BCS) Class IV compound, characterized by extremely low aqueous solubility (~0.1 mg/mL) and low permeability. This makes the raw API a highly sought-after procurement target for formulation scientists developing solubility-enhancing platforms [1]. Studies demonstrate that processing crystalline Olaparib into hypromellose (HPMC)-based spray-dried amorphous solid dispersions or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can increase its in vivo AUC by over 4-fold and Cmax by >10-fold compared to the raw crystalline powder [2]. Procuring the exact Olaparib API is mandatory for validating these novel excipient and nano-carrier delivery systems.
| Evidence Dimension | Pharmacokinetic exposure (AUC and Cmax) |
| Target Compound Data | Olaparib HPMC solid dispersion: 4.19-fold increase in AUC0-24 |
| Comparator Or Baseline | Crystalline Olaparib powder (Baseline): 1x AUC |
| Quantified Difference | >4-fold AUC and >10-fold Cmax enhancement via formulation |
| Conditions | In vivo oral absorption studies comparing formulated vs. unformulated API |
Procuring bulk Olaparib allows pharmaceutical scientists to rigorously test and benchmark novel lipid-based or polymer-based solubility enhancement technologies.
Because Olaparib offers a moderate PARP trapping profile—distinct from the extreme trapping of Talazoparib and the weak trapping of Veliparib—it is the indispensable reference standard for benchmarking the mechanism of action of next-generation PARP inhibitors [1].
Due to its lack of affinity for kinases like PIM1 and CDK1 (unlike Rucaparib), Olaparib is the preferred procurement choice for synthetic lethality screens where researchers must guarantee that observed cell cycle arrest or apoptosis is strictly PARP-mediated [2].
As a definitive BCS Class IV molecule with challenging physicochemical properties (aqueous solubility ~0.1 mg/mL), raw Olaparib API is an ideal stress-test material for industrial formulation teams evaluating new spray-drying polymers (e.g., HPMC, copovidone) or self-nanoemulsifying drug delivery systems (SNEDDS) [3].
Acute Toxic;Irritant;Health Hazard